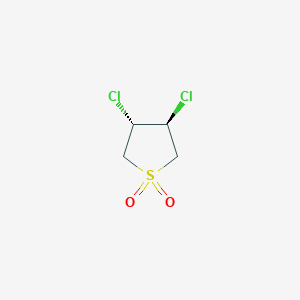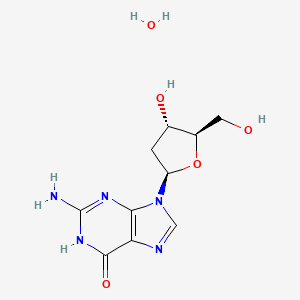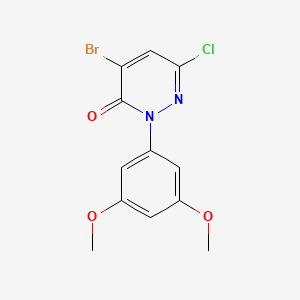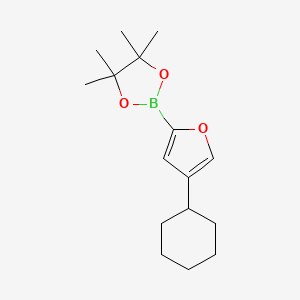![molecular formula C37H46S2 B6592522 聚[(9,9-二辛基芴-2,7-二基)-共-(二噻吩)] CAS No. 210347-56-1](/img/structure/B6592522.png)
聚[(9,9-二辛基芴-2,7-二基)-共-(二噻吩)]
描述
PFO-BT is a conjugated polymer that consists of fluorene and bithiophene monomers. It has a high molecular weight and good solubility in common organic solvents. PFO-BT has attracted considerable interest due to its excellent optoelectronic properties, such as high electron mobility, high photoluminescence quantum yield, and good thermal stability.
科学研究应用
Organic Light-Emitting Diodes (OLEDs)
PFO-bithiophene has wide applications in OLEDs. Its excellent luminescent properties allow it to serve as an emissive layer in these devices. When an electric current passes through the PFO-bithiophene layer, it emits light, resulting in vibrant and energy-efficient displays and lighting systems .
Organic Photovoltaic (OPV) Cells
In the field of solar energy, PFO-bithiophene plays a crucial role. Researchers use it as an active material in organic photovoltaic cells. Its ability to absorb sunlight and generate charge carriers makes it suitable for converting solar energy into electricity .
Field-Effect Transistors (FETs)
PFO-bithiophene can disperse single-walled carbon nanotubes (SWCNTs). These dispersed SWCNTs can then be integrated into FETs, which are essential components in electronic devices. The combination of PFO-bithiophene and SWCNTs enhances the performance of FETs .
High-Performance Electrophosphorescent Light-Emitting Diodes (LEDs)
Originally reported in 2003, PFO-bithiophene served as a host material (with Ir(HFP)3 as the guest) in high-performance electrophosphorescent LEDs. Its unique properties contribute to efficient light emission in these devices .
Textile Digital Printing for OLEDs
Poly(9,9-dioctylfluorenyl-2,7-diyl) end-capped with dimethylphenyl (PFO-DMP) has been successfully demonstrated in textile digital printing for OLEDs. This application allows for flexible and customizable light-emitting fabrics and wearables .
Selective Extraction of Semiconducting Single-Walled Carbon Nanotubes (s-SWCNTs)
Researchers have used a relatively simple copolymer backbone structure of poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-thiophene] (PFT) to selectively extract s-SWCNTs from HiPCO SWCNTs. The PFT-sorted s-SWCNTs exhibit high purity, making them valuable for various nanoelectronic applications .
作用机制
Target of Action
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)] (PFO) is primarily targeted towards optoelectronic devices, particularly organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It is used as an active material in the development of blue and green OLEDs . It also finds application in the selective extraction of semiconducting single-walled carbon nanotubes (s-SWCNTs) from as-synthesized SWCNTs .
Mode of Action
PFO exhibits excellent luminescent properties, making it particularly valuable as a light-emitting polymer . It has the ability to confine excitons within its polymer chain, allowing for efficient energy transfer and emission of light . This property is crucial in efficient OLEDs and other optoelectronic devices . It can be used as a hole transport layer or electron transport layer in organic electronic devices .
Biochemical Pathways
The primary biochemical pathway of PFO involves the confinement of excitons within its polymer chain, which allows for efficient energy transfer and emission of light . This process is crucial for the operation of OLEDs and other optoelectronic devices .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of PFO, we can discuss its solubility and stability. PFO is soluble in various organic solvents such as THF, chlorobenzene, chloroform, and dichlorobenzene . This solubility is crucial for its application in optoelectronic devices .
Result of Action
The result of PFO’s action is the efficient energy transfer and emission of light, which is crucial for the operation of OLEDs and other optoelectronic devices . It generates a blue light and is used in the development of blue and green OLEDs . Additionally, it has been reported to enhance the electrochemiluminescence (ECL) system of N-(aminobutyl)-N-(ethylisoluminol)/hydrogen peroxide (ABEI/H2O2) .
Action Environment
The action of PFO can be influenced by environmental factors. For instance, hole transport organic materials like PFO allow perfect energy level alignment with the absorber layer and therefore efficient charge collection, but they are prone to degradation in ambient conditions . Therefore, the stability and efficacy of PFO can be affected by the surrounding environment .
属性
IUPAC Name |
2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46S2/c1-3-5-7-9-11-15-25-37(26-16-12-10-8-6-4-2)32-19-14-13-18-30(32)31-22-21-29(28-33(31)37)34-23-24-36(39-34)35-20-17-27-38-35/h13-14,17-24,27-28H,3-12,15-16,25-26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSNJWIFZVRDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=CS5)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,9-Dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)






![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)



![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6592512.png)
